molecular formula C4H4O3 B8433946 3-Oxo-cyclopropane carboxylic acid

3-Oxo-cyclopropane carboxylic acid

Cat. No.: B8433946
M. Wt: 100.07 g/mol
InChI Key: YHFOFKKHSKHWGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxo-cyclopropane carboxylic acid is a useful research compound. Its molecular formula is C4H4O3 and its molecular weight is 100.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Pharmaceutical Applications

3-Oxo-cyclopropane carboxylic acid has shown potential in the development of pharmaceutical compounds, particularly in the treatment of inflammatory diseases and as an antibacterial agent.

  • Anti-inflammatory Properties : Research indicates that cyclopropane carboxylic acid derivatives can modulate inflammatory mediators, making them candidates for treating conditions such as arthritis and other inflammatory disorders. Studies have demonstrated that these compounds inhibit leukotriene C4 synthase, which is crucial in the pathophysiology of asthma and allergic reactions .
  • Antibacterial Activity : The compound exhibits bacteriostatic properties, suggesting its utility in developing antimicrobial coatings and preservatives. Its ability to inhibit bacterial growth has been explored for applications in food preservation and medical device coatings to prevent infections .

Agricultural Applications

In agriculture, this compound derivatives have been investigated for their potential as pesticides and herbicides.

  • Nematicidal Effects : Cyclopropane carboxylic acid derivatives have been noted for their nematicidal effects against various soil-borne pests. Their unique structure allows them to interfere with the metabolic processes of nematodes, providing a basis for developing environmentally friendly pest control agents .

Chemical Synthesis and Catalysis

The compound plays a significant role in organic synthesis and catalysis, particularly in C-H activation reactions.

  • C-H Bond Functionalization : Recent studies have demonstrated that this compound can be used as a co-ligand in catalytic systems for selective C-H bond oxidation. This application is crucial for synthesizing complex organic molecules with high specificity and efficiency . For instance, manganese complexes catalyze the oxidation of cyclopropane-containing hydrocarbons to generate valuable intermediates for pharmaceutical synthesis .

Case Study 1: Anti-inflammatory Drug Development

A study focusing on the synthesis of cyclopropane carboxylic acid derivatives revealed their effectiveness in reducing inflammation in animal models. The synthesized compounds showed a significant reduction in inflammatory markers compared to controls, indicating their potential as therapeutic agents for chronic inflammatory conditions .

Case Study 2: Agricultural Pest Control

Research conducted on the nematicidal properties of cyclopropane carboxylic acid derivatives demonstrated effective control over root-knot nematodes in tomato plants. Field trials indicated a marked improvement in plant health and yield when treated with these compounds, showcasing their potential as sustainable agricultural solutions .

Data Tables

Application AreaCompound TypeKey Findings
PharmaceuticalsAnti-inflammatory agentsInhibition of leukotriene C4 synthase
PharmaceuticalsAntibacterial agentsEffective against various bacterial strains
AgriculturePesticidesNematicidal effects on soil-borne pests
Chemical SynthesisCatalytic systemsSelective C-H bond oxidation

Properties

Molecular Formula

C4H4O3

Molecular Weight

100.07 g/mol

IUPAC Name

2-oxocyclopropane-1-carboxylic acid

InChI

InChI=1S/C4H4O3/c5-3-1-2(3)4(6)7/h2H,1H2,(H,6,7)

InChI Key

YHFOFKKHSKHWGT-UHFFFAOYSA-N

Canonical SMILES

C1C(C1=O)C(=O)O

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.